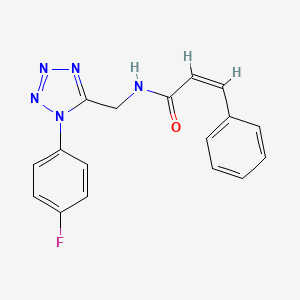![molecular formula C20H14N2O2S B2767606 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile CAS No. 374599-61-8](/img/structure/B2767606.png)
(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, also known as BDTA, is a compound that has garnered significant attention in the scientific community due to its potential applications in various fields. BDTA is a derivative of thiazole, which is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms. BDTA has been synthesized using various methods and has been studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis Acrylonitriles, including compounds structurally related to (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, have been synthesized through various methods, including Knoevenagel condensation, highlighting their diverse structural potential and the importance of their configuration for biological activity. X-ray crystal analysis of related compounds has confirmed specific structural features, such as the E-configuration of the olefinic bond, which can be crucial for their reactivity and interactions with biological targets (Sączewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
Photophysical and Electrochemical Properties The photophysical and electrochemical properties of acrylonitriles, closely related to the compound of interest, have been studied, indicating their potential as functional materials with specific optical characteristics and redox properties. These studies often involve ultraviolet–visible spectrophotometry, cyclic voltammetry, and density functional theory calculations, suggesting applications in materials science and optoelectronics (Bhanvadia, Patel, Sharma, & Patel, 2016).
Biological Activities Acrylonitriles exhibit a range of biological activities, including cytotoxic effects against cancer cell lines. The structure-activity relationships (SAR) of these compounds have been explored, revealing sensitivity to changes at specific positions on the acrylonitrile molecule and the potential mechanisms of action, such as apoptosis induction through caspase activation. This suggests their application in cancer research and the development of new anticancer agents (Sączewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
Fluorescent Properties for Biological Imaging Some acrylonitriles, designed based on structural analogs like the compound , display fluorescent properties, enabling their use in biological imaging. These compounds can penetrate living cells and accumulate in specific organelles, making them valuable tools for cellular and molecular biology studies (Eltyshev, Dzhumaniyazov, Suntsova, Minin, Pozdina, Dehaen, Benassi, & Belskaya, 2021).
Eigenschaften
IUPAC Name |
(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c1-13-4-2-3-5-14(13)8-16(10-21)20-22-17(11-25-20)15-6-7-18-19(9-15)24-12-23-18/h2-9,11H,12H2,1H3/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFHHIYVHRXIGX-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

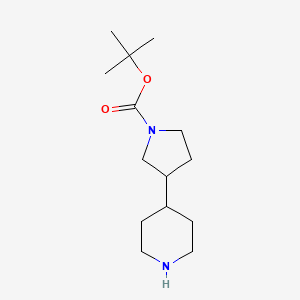
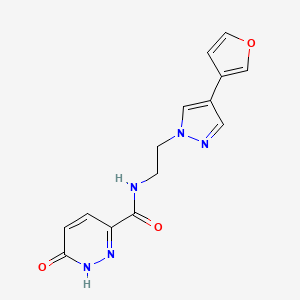
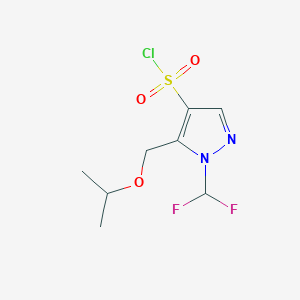
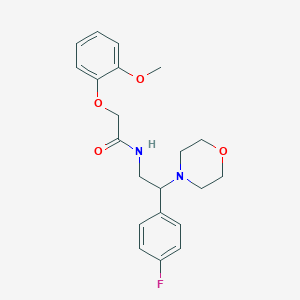
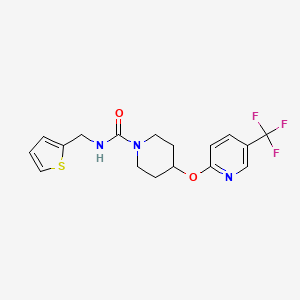
![4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2767532.png)
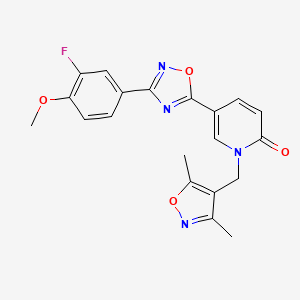

![1-[(6-chloro-3-pyridinyl)methyl]Piperazine](/img/structure/B2767536.png)

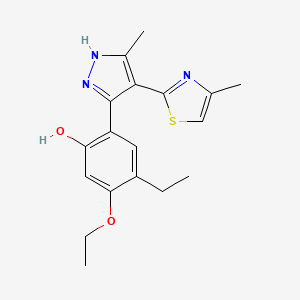
![6-[(3-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2767540.png)
![5-Bromo-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2767541.png)
